Sabeluzole, (R)-
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Overview
Description
Sabeluzole, (R)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a benzothiazole moiety, and a fluorophenoxy group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sabeluzole, (R)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzothiazole moiety and the fluorophenoxy group. Common reagents used in these reactions include various amines, alcohols, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sabeluzole, (R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Sabeluzole, (R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sabeluzole, (R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((3,4-difluorophenoxy)methyl)-, (alphaS)-: This compound has a similar structure but with a different fluorophenoxy group.
N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]benzothiazole-2-amine:
Uniqueness
Sabeluzole, (R)- is unique due to its specific combination of functional groups and stereochemistry.
Properties
CAS No. |
104607-84-3 |
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Molecular Formula |
C22H26FN3O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |
InChI Key |
IGMKTIJBFUMVIN-GOSISDBHSA-N |
Isomeric SMILES |
CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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